molecular formula C13H15N3O5 B1266453 Hippuryl-glycyl-glycine CAS No. 31384-90-4

Hippuryl-glycyl-glycine

Cat. No.: B1266453
CAS No.: 31384-90-4
M. Wt: 293.27 g/mol
InChI Key: CYQZRSVDAIOAIY-UHFFFAOYSA-N
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Description

Hippuryl-glycyl-glycine is an oligopeptide composed of three amino acids: hippuric acid, glycine, and glycine. . This compound is often used in biochemical research, particularly in studies involving enzyme activity.

Biochemical Analysis

Biochemical Properties

Hippuryl-glycyl-glycine is primarily used to study the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the hydrolysis of this compound to release hippuric acid and glycyl-glycine. This reaction is often used to measure ACE activity in serum and other biological samples . The interaction between this compound and ACE is specific, and the hydrolysis reaction is a key indicator of ACE function. Additionally, this compound can interact with other enzymes and proteins involved in peptide metabolism, although ACE is the most well-studied enzyme in this context .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for ACE. The hydrolysis of this compound by ACE can impact cell signaling pathways, particularly those related to blood pressure regulation and cardiovascular function . The product of this hydrolysis, glycyl-glycine, can further participate in cellular metabolism and protein synthesis. Additionally, the presence of this compound in cellular environments can affect gene expression and cellular metabolism by modulating the activity of ACE and related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACE. Upon binding to the active site of ACE, this compound undergoes hydrolysis, resulting in the release of hippuric acid and glycyl-glycine . This reaction is facilitated by the catalytic activity of ACE, which cleaves the peptide bond between the glycine residues. The binding of this compound to ACE is specific and involves interactions with key amino acid residues in the enzyme’s active site . This hydrolysis reaction is a critical step in the regulation of blood pressure and other physiological processes mediated by ACE.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature can lead to degradation . The hydrolysis of this compound by ACE is typically rapid, with measurable changes occurring within minutes of enzyme addition . Long-term studies have shown that the presence of this compound can influence cellular function and enzyme activity over extended periods, although the specific effects depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound is generally well-tolerated and can effectively measure ACE activity without causing adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Animal studies have shown that the threshold for these adverse effects varies depending on the species and experimental conditions . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide metabolism and ACE activity. The primary metabolic pathway for this compound involves its hydrolysis by ACE to produce hippuric acid and glycyl-glycine . These products can further participate in various metabolic processes, including the synthesis of proteins and other peptides . The interaction of this compound with ACE is a key step in the regulation of blood pressure and other physiological functions mediated by the renin-angiotensin system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific peptide transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . The distribution of this compound within tissues is also influenced by its stability and degradation rate .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with ACE and other enzymes involved in peptide metabolism. This compound can localize to the cell membrane, where ACE is typically found, and participate in the hydrolysis reaction . Additionally, this compound can be transported to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other enzymes and proteins . The specific localization of this compound within cells can influence its activity and function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hippuryl-glycyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of hippuric acid to the protected glycine. The final step involves the deprotection of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hippuryl-glycyl-glycine undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. Hydrolysis of the peptide bonds can be achieved using strong acids or bases, resulting in the breakdown of the oligopeptide into its constituent amino acids .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound are hippuric acid and glycine .

Comparison with Similar Compounds

Similar Compounds

    Hippuryl-histidyl-leucine: Another oligopeptide used in ACE assays.

    Hippuryl-phenylalanine: Used in similar biochemical assays.

Uniqueness

Hippuryl-glycyl-glycine is unique due to its specific use as a substrate in ACE assays. Its structure allows for easy hydrolysis by ACE, making it an ideal compound for studying enzyme kinetics and screening for inhibitors .

Properties

IUPAC Name

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQZRSVDAIOAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185310
Record name Hippuryl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-90-4
Record name Hippuryl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hippuryl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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